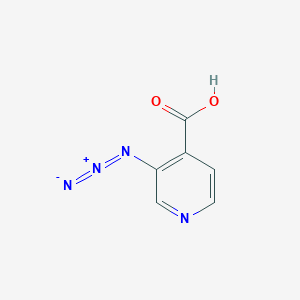

3-Azidopyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Azidopyridine-4-carboxylic acid is a heterocyclic organic compound that contains both azide and carboxylic acid functional groups. It is a versatile building block for the synthesis of various organic compounds and has been widely used in scientific research.

Scientific Research Applications

Prodrug Design for Enhanced Drug Efficacy

3-Azidopyridine-4-carboxylic acid and its derivatives have been explored in the design of prodrugs aimed at improving the pharmacokinetic properties of therapeutic agents. For instance, the prodrug approach using 5'-O-ester derivatives has been investigated to enhance the anti-HIV activity of drugs, modulate their pharmacokinetic profiles, and improve drug delivery mechanisms. These strategies are designed to bypass initial phosphorylation steps, regulate transport, and confer sustained release, thus prolonging the duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).

Synthesis and Applications in Anticancer Research

The synthesis and characterization of inert ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid derivatives have demonstrated potential anticancer activities. These complexes, exhibiting IC50 values comparable to cisplatin against certain cancer cell lines, have shown a novel approach in anticancer drug development. Specifically, these complexes target mitochondria and induce apoptosis without generating reactive oxygen species, offering a distinct mechanism of action in cancer therapy (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).

Enhancement of Pharmaceutical and Biochemical Processes

In pharmaceutical and biochemical industries, derivatives of this compound, like pyridine-3-carboxylic acid, are utilized for their significant roles. Techniques such as reactive extraction have been explored to intensify the recovery of these compounds, highlighting their importance in the production processes of essential biochemicals. This approach underlines the compound's utility in facilitating more efficient and sustainable industrial processes (Kumar & Babu, 2009).

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-aminopyridine-4-carboxylic acid, is known to interact with various biological targets .

Mode of Action

Aminopyralid, a pyridine carboxylic acid, provides systemic control of target species and offers soil residual activity to extend control . It’s plausible that 3-Azidopyridine-4-carboxylic acid might have a similar mode of action.

Biochemical Pathways

A study on aminobenzoic acid derivatives, including 3-aminopyridine-4-carboxylic acid, suggests that these compounds obstruct the induced fit in the catalytic center of the ribosome . This could potentially affect protein synthesis.

Result of Action

Aminobenzoic acid derivatives, including 3-aminopyridine-4-carboxylic acid, are known to obstruct the induced fit in the catalytic center of the ribosome, potentially affecting protein synthesis .

properties

IUPAC Name |

3-azidopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-5-3-8-2-1-4(5)6(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFJNDAHOUDEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)